molecular formula C11H23N3O B14176145 1-Cyclohexyl-3-[2-(dimethylamino)ethyl]urea CAS No. 97943-37-8

1-Cyclohexyl-3-[2-(dimethylamino)ethyl]urea

Cat. No.: B14176145
CAS No.: 97943-37-8
M. Wt: 213.32 g/mol
InChI Key: NZEDGSZBHQVOJM-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[2-(dimethylamino)ethyl]urea is an organic compound with the molecular formula C11H23N3O It is a urea derivative that features a cyclohexyl group and a dimethylaminoethyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-[2-(dimethylamino)ethyl]urea typically involves the reaction of cyclohexyl isocyanate with 2-(dimethylamino)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or acetonitrile. The reaction proceeds as follows:

Cyclohexyl isocyanate+2-(dimethylamino)ethylamineThis compound\text{Cyclohexyl isocyanate} + \text{2-(dimethylamino)ethylamine} \rightarrow \text{this compound} Cyclohexyl isocyanate+2-(dimethylamino)ethylamine→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-[2-(dimethylamino)ethyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield N-alkylated or N-acylated derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

1-Cyclohexyl-3-[2-(dimethylamino)ethyl]urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with biological targets makes it of interest in drug discovery.

    Industry: The compound can be used in the development of new materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[2-(dimethylamino)ethyl]urea involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide used as a coupling agent in peptide synthesis.

    Dicyclohexylcarbodiimide (DCC): A dehydrating agent used in the preparation of amides, esters, and anhydrides.

Uniqueness: 1-Cyclohexyl-3-[2-(dimethylamino)ethyl]urea is unique due to its specific structural features, such as the cyclohexyl group and the dimethylaminoethyl group. These features confer distinct chemical and biological properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

97943-37-8

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

1-cyclohexyl-3-[2-(dimethylamino)ethyl]urea

InChI

InChI=1S/C11H23N3O/c1-14(2)9-8-12-11(15)13-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3,(H2,12,13,15)

InChI Key

NZEDGSZBHQVOJM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)NC1CCCCC1

Origin of Product

United States

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